molecular formula C9H14N2O3S B495200 1-(Dimethylsulfamoylamino)-4-methoxybenzene CAS No. 82936-47-8

1-(Dimethylsulfamoylamino)-4-methoxybenzene

Cat. No. B495200
CAS RN: 82936-47-8
M. Wt: 230.29g/mol
InChI Key: BFBAAUYZYSIJPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Dimethylsulfamoylamino)-4-methoxybenzene, also known as methoxymethyl-aminosulfamoyl benzene, is a chemical compound with the molecular formula C9H12N2O3S. It is a white crystalline powder that is commonly used in scientific research applications. In

Mechanism of Action

The mechanism of action of 1-(Dimethylsulfamoylamino)-4-methoxybenzene involves the binding of the compound to the active site of carbonic anhydrase enzymes. This binding prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate, which disrupts the physiological processes that rely on these enzymes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(Dimethylsulfamoylamino)-4-methoxybenzene are primarily related to its inhibition of carbonic anhydrase enzymes. This inhibition can lead to changes in pH levels, ion transport, and bone resorption. Additionally, the compound has been shown to have anti-convulsant properties and may be useful in the treatment of epilepsy.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(Dimethylsulfamoylamino)-4-methoxybenzene in lab experiments is its well-documented synthesis method and mechanism of action. This makes it a reliable tool for studying the effects of carbonic anhydrase inhibition. However, one limitation of the compound is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are many potential future directions for research involving 1-(Dimethylsulfamoylamino)-4-methoxybenzene. One area of interest is the development of new carbonic anhydrase inhibitors with improved efficacy and reduced toxicity. Additionally, the compound may have potential applications in the treatment of other diseases beyond glaucoma, epilepsy, and osteoporosis. Further research is needed to explore these possibilities.

Synthesis Methods

The synthesis of 1-(Dimethylsulfamoylamino)-4-methoxybenzene involves the reaction of 4-methoxybenzene-1-sulfonyl chloride with dimethylamine in the presence of sodium carbonate. The resulting product is then purified through recrystallization. This synthesis method is widely used in the laboratory and has been well-documented in scientific literature.

Scientific Research Applications

1-(Dimethylsulfamoylamino)-4-methoxybenzene has been extensively used in scientific research for its ability to inhibit the activity of carbonic anhydrase enzymes. These enzymes are involved in many physiological processes, such as acid-base balance, respiration, and bone resorption. Inhibition of these enzymes has been shown to have therapeutic potential in the treatment of diseases such as glaucoma, epilepsy, and osteoporosis.

properties

IUPAC Name

1-(dimethylsulfamoylamino)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3S/c1-11(2)15(12,13)10-8-4-6-9(14-3)7-5-8/h4-7,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFBAAUYZYSIJPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Dimethylsulfamoylamino)-4-methoxybenzene

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